1-((4-methoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-methoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a phenyl-tetrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: Starting from a suitable diamine and a dihalide.
Introduction of the methoxyphenylsulfonyl group: This can be achieved through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Attachment of the phenyl-tetrazolylmethyl group: This step might involve the reaction of a phenyl-tetrazole derivative with the piperazine intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl and tetrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol derivative, while reduction of the sulfonyl group could produce a thiol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-methoxyphenyl)sulfonyl)-4-methylpiperazine
- 1-((4-methoxyphenyl)sulfonyl)-4-phenylpiperazine
- 1-((4-methoxyphenyl)sulfonyl)-4-(tetrazol-5-yl)methylpiperazine
Uniqueness
1-((4-methoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is unique due to the presence of both the methoxyphenylsulfonyl and phenyl-tetrazolylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-28-17-7-9-18(10-8-17)29(26,27)24-13-11-23(12-14-24)15-19-20-21-22-25(19)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPYAXFFWOIUBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.